3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-5-4-6-17(13-15)25(23,24)20-16-9-7-14(8-10-16)18(22)21-11-2-1-3-12-21/h4-10,13,20H,1-3,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEHAJARTIQESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:
Formation of the Fluorobenzene Intermediate:
Coupling with Piperidine: The fluorobenzene intermediate is then coupled with piperidine through a nucleophilic substitution reaction. This step may require a catalyst such as palladium to facilitate the reaction.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions using reagents like NFSI for fluorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to amines or alcohols.
Scientific Research Applications
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Moieties
Compound A : 3-Fluoro-N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide ()
- Key Differences :
- Replaces piperidine with piperazine , introducing an additional nitrogen atom.
- The 4-methoxyphenyl group on piperazine increases electron density compared to the unsubstituted piperidine in the target compound.
- Implications :
Compound B : 3-fluoro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide ()
- Key Differences :
- Sulfonyl linker instead of carbonyl between piperidine and phenyl.
- Benzamide replaces benzene sulfonamide.
- Benzamide may reduce acidity of the sulfonamide proton, altering protein interactions .
Fluorinated Sulfonamides with Heterocyclic Modifications
Compound C : 3-(4-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (62, )
- Key Differences :
- Incorporates a triazolopyridine core instead of benzene.
- Features a trifluoromethyl group and para-fluoro substitution on the phenyl ring.
- Trifluoromethyl group increases lipophilicity and metabolic resistance .
Compound D : 3-fluoro-N-[(1S)-1-[4-[(2-fluorophenyl)methyl]imidazol-2-yl]ethyl]benzenesulfonamide ()
- Key Differences :
- Contains an imidazole-ethyl spacer and a benzyl-fluorophenyl group.
- Chiral center introduces stereochemical complexity.
- Implications :
Table 1: Comparative Data for Key Compounds
*Calculated based on formula C₁₈H₁₈FN₂O₃S.
Biological Activity
Overview
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom, a piperidine ring, and a sulfonamide group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure
The IUPAC name for this compound is 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide. Its molecular formula is and it has a molecular weight of 356.42 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 356.42 g/mol |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The piperidine ring allows for interactions with neurotransmitter receptors, while the sulfonamide group can engage in hydrogen bonding with various biological molecules. These interactions may modulate the activity of enzymes or receptors, resulting in diverse biological effects, including potential neuropharmacological actions and anticancer properties .
Anticancer Effects
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of piperidine have been shown to exhibit cytotoxicity against various cancer cell lines. A specific study indicated that compounds similar to this compound demonstrated moderate cytotoxicity in hypopharyngeal tumor cells, outperforming reference drugs like bleomycin .
Antiviral Activity
Research has also explored the antiviral properties of related piperidine derivatives. For example, certain derivatives have shown effectiveness against HIV-1 and other viruses, suggesting that the structural features of these compounds may confer protective effects against viral infections .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Cytotoxicity Assay : A study assessed the cytotoxic effects of piperidine derivatives on human cancer cell lines, revealing IC50 values ranging from 54 μM to 100 μM depending on the specific derivative tested .
- Antiviral Screening : Another investigation into antiviral activities found that certain piperidine derivatives exhibited moderate protection against Coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1), indicating their potential therapeutic applications .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide, and how can purity be ensured?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Suzuki coupling to attach the fluorophenyl group to the sulfonamide backbone .
- Step 2 : Introduction of the piperidine-1-carbonyl moiety via nucleophilic substitution or amide bond formation .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Purity is confirmed via HPLC (>95%) and NMR (absence of extraneous peaks) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : H and C NMR identify aromatic protons, fluorine coupling, and piperidine conformation. Fluorine’s electronegativity causes splitting in H spectra, requiring high-resolution instruments .
- LC-MS : Confirms molecular weight (expected [M+H]: ~405 Da) and detects impurities .
- FT-IR : Validates sulfonamide (S=O stretch at ~1350 cm) and carbonyl (C=O at ~1650 cm) groups .
Q. What in vitro assays are recommended for initial biological screening?
- Answer :
- Enzyme inhibition : Use kinase assays (e.g., tyrosine kinases) with ATP-Glo detection .
- Cell viability : Test against cancer lines (e.g., HeLa, MCF-7) via MTT assays. IC values <10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the piperidine-1-carbonyl moiety?
- Answer :
- Catalyst screening : Test Pd(PPh) vs. Buchwald-Hartwig catalysts for coupling efficiency .
- Solvent effects : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates.
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
Q. What strategies resolve overlapping signals in H NMR spectra caused by fluorine and aromatic protons?
- Answer :
- 2D NMR : COSY and NOESY differentiate coupled protons in crowded regions .
- Variable temperature NMR : Reduces signal broadening in piperidine conformers .
- Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian) guide assignments .
Q. How to address contradictory data in enzyme inhibition assays (e.g., IC variability across studies)?
- Answer :
- Orthogonal assays : Validate with fluorescence polarization (FP) or surface plasmon resonance (SPR) to confirm binding .
- Buffer conditions : Test pH (6.5–7.5) and ionic strength effects on enzyme activity.
- Control compounds : Include known inhibitors (e.g., staurosporine) to calibrate assay sensitivity .
Q. What computational approaches predict target binding modes for this compound?
- Answer :
- Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 2ITZ). Focus on sulfonamide interactions with ATP-binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of piperidine-protein interactions .
Q. How to design structure-activity relationship (SAR) studies for fluorine substitution?
- Answer :
- Analog synthesis : Replace fluorine with Cl, Br, or H to evaluate electronic effects .
- Biophysical assays : Measure binding affinity (SPR) and thermodynamic parameters (ITC) for each analog .
- Crystallography : Co-crystallize analogs with target enzymes to visualize substituent impacts .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Answer :
- Rodent studies : Administer IV/PO doses (10 mg/kg) and measure plasma concentrations via LC-MS/MS. Key parameters:
- t : >4 hours suggests metabolic stability .
- Bioavailability : >30% indicates oral efficacy potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
